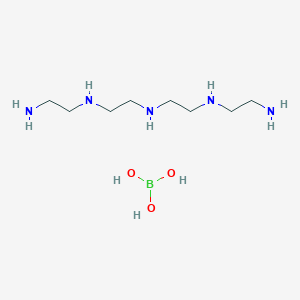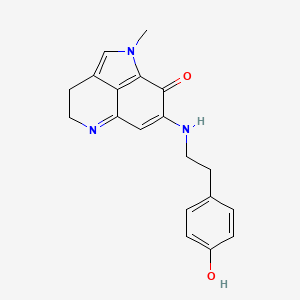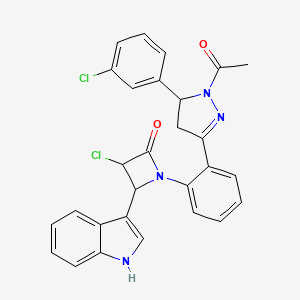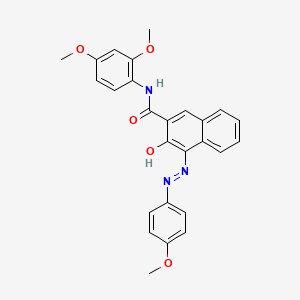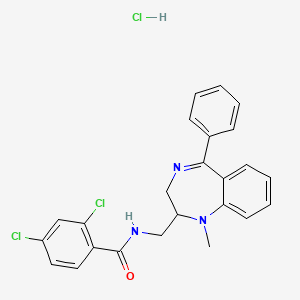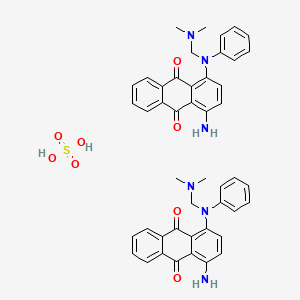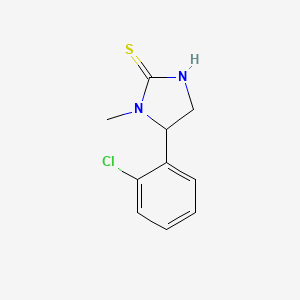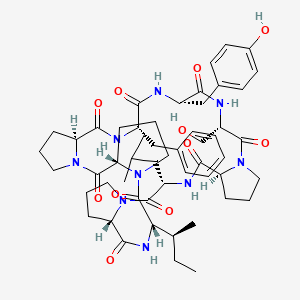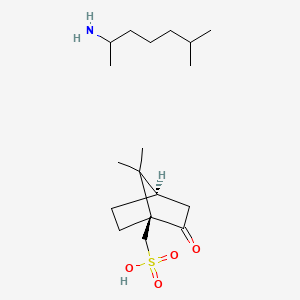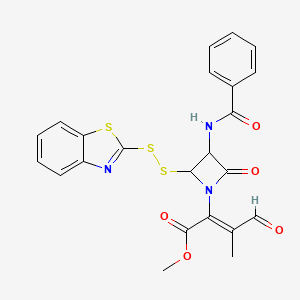
Cyclododecadienol, trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododecadienol, trimethyl- is an organic compound characterized by a twelve-carbon ring structure with three methyl groups and two double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclododecadienol, trimethyl- can be synthesized through several methods. One common approach involves the selective epoxidation of cyclododecatriene, followed by hydrogenation to produce cyclododecanol.
Industrial Production Methods
Industrial production of cyclododecadienol, trimethyl- typically involves the trimerization of butadiene to form cyclododecatriene, which is then subjected to epoxidation and hydrogenation processes.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclododecadienol, trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododecanone.
Reduction: Reduction reactions can convert it back to cyclododecanol.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogenation using catalysts such as Raney nickel.
Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.
Major Products Formed
Oxidation: Cyclododecanone
Reduction: Cyclododecanol
Substitution: Various substituted cyclododecanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclododecadienol, trimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, fragrances, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of cyclododecadienol, trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Cyclododecadienol, trimethyl- can be compared with other similar compounds, such as:
Cyclododecanol: Lacks the double bonds and methyl groups, resulting in different chemical properties.
Cyclododecanone: An oxidized form with a ketone functional group.
Cyclododecatriene: The precursor compound with three double bonds and no methyl groups.
Eigenschaften
CAS-Nummer |
71735-86-9 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
(1S,2R,4E,8E)-2,5,8-trimethylcyclododeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O/c1-12-6-4-5-7-15(16)14(3)11-10-13(2)9-8-12/h6,10,14-16H,4-5,7-9,11H2,1-3H3/b12-6+,13-10+/t14-,15+/m1/s1 |
InChI-Schlüssel |
YOZMYYZFZIDFPE-MDKMTUDGSA-N |
Isomerische SMILES |
C[C@@H]1C/C=C(/CC/C(=C/CCC[C@@H]1O)/C)\C |
Kanonische SMILES |
CC1CC=C(CCC(=CCCCC1O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


